molecular formula C16H18F3N3O B6709003 N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B6709003
M. Wt: 325.33 g/mol
InChI Key: KWNRVXVUTMTLBK-UHFFFAOYSA-N
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Description

“N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a pyrazole ring, a trifluoromethyl group, and an ethyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-3-22(14-7-5-13(6-8-14)16(17,18)19)15(23)9-4-12-10-20-21(2)11-12/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRVXVUTMTLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation reaction: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its interactions with biological receptors.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in treating diseases due to its biological activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-(1-methylpyrazol-4-yl)-N-phenylpropanamide: Lacks the trifluoromethyl group.

    N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(methyl)phenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” can significantly alter its chemical and biological properties, making it more potent or selective in its applications compared to similar compounds.

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